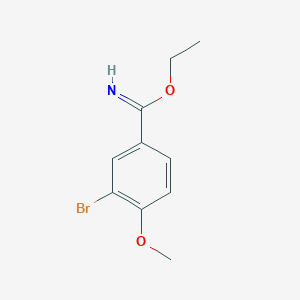

3-Bromo-4-methoxybenzimidic acid ethyl ester

Description

3-Bromo-4-methoxybenzimidic acid ethyl ester (CAS 777828-03-2) is a brominated aromatic ester with a methoxy substituent. The bromine atom at the 3-position and methoxy group at the 4-position influence its electronic and steric properties, making it reactive in substitution and coupling reactions . Industrial-grade purity (99%) indicates its utility in scalable syntheses .

Properties

CAS No. |

777828-03-2 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 3-bromo-4-methoxybenzenecarboximidate |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,12H,3H2,1-2H3 |

InChI Key |

FXKVCRDSFNPJPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzimidic acid ethyl ester typically involves the following steps:

Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Esterification: The brominated product is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzimidic acid ethyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzimidic acid ethyl esters.

Oxidation: Formation of 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.

Reduction: Formation of 3-bromo-4-methoxybenzimidic alcohol.

Scientific Research Applications

3-Bromo-4-methoxybenzimidic acid ethyl ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Utilized in the preparation of functionalized polymers and materials with specific electronic properties.

Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzimidic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type Variations

3-Bromo-4-methoxybenzoic Acid Ethyl Ester (CAS 460079-82-7)

- Molecular Formula : C₁₀H₁₁BrO₃; MW : 259.1 .

- Key Differences : Replaces the benzimidic acid group with a benzoic acid ester. The bromine and methoxy substituents are identical, but the core structure differs, likely altering acidity (pKa) and hydrogen-bonding capacity.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity .

4-Bromo-3-methoxymethyl-benzoic Acid Ethyl Ester (CAS 948350-31-0)

- Molecular Formula : C₁₁H₁₃BrO₃; MW : 273.126 .

- Key Differences : Methoxymethyl group at the 3-position instead of methoxy. This increases steric bulk and slightly enhances hydrophobicity.

- Synthetic Utility : The methoxymethyl group may stabilize intermediates in nucleophilic aromatic substitutions .

3-Bromo-4-ethylbenzoic Acid Ethyl Ester (CAS 1131615-08-1)

Additional Functional Groups

3-Bromo-4-fluoro-5-nitro-benzoic Acid Ethyl Ester

- Molecular Formula: C₉H₇BrFNO₄; MW: 292.06 .

- Key Differences : Fluoro and nitro groups at positions 4 and 5 create a highly electron-deficient aromatic ring. This enhances susceptibility to nucleophilic attack but reduces solubility in polar solvents.

- Applications : Likely used in explosives or as a precursor for fluorinated pharmaceuticals .

4-(4-Bromo-3-thienyl)benzoic Acid Ethyl Ester (CAS 187963-86-6)

Natural Product Analogs

4-Hydroxy-3-methoxy Cinnamic Acid Ethyl Ester

Physicochemical and Reactivity Profiles

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituents | Predicted Solubility |

|---|---|---|---|

| 3-Bromo-4-methoxybenzimidic acid ethyl ester | ~273 (estimated) | Br, OMe | Moderate in ethyl acetate |

| 3-Bromo-4-methoxybenzoic acid ethyl ester | 259.1 | Br, OMe | High in dichloromethane |

| 3-Bromo-4-fluoro-5-nitro-benzoic acid ethyl ester | 292.06 | Br, F, NO₂ | Low in polar solvents |

Notes: Bromine and methoxy groups generally enhance solubility in organic solvents like ethyl acetate, while nitro groups reduce it .

Reactivity in Cross-Coupling Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.